molecular formula C26H19FN6O2S2 B2411254 6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 850912-13-9

6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2411254
CAS No.: 850912-13-9
M. Wt: 530.6
InChI Key: CMAKWWNATDQENM-UHFFFAOYSA-N
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Description

6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a fluorophenyl group, a thiophene ring, and a pyrazolo[3,4-d]pyrimidin-4-one core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN6O2S2/c27-17-10-8-16(9-11-17)21-13-20(22-7-4-12-36-22)31-33(21)23(34)15-37-26-29-24-19(25(35)30-26)14-28-32(24)18-5-2-1-3-6-18/h1-12,14,21H,13,15H2,(H,29,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAKWWNATDQENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Initial steps often involve the condensation of 4-fluorobenzaldehyde with thiophene derivatives to form key intermediates.

    Cyclization Reactions: These intermediates undergo cyclization reactions to form the pyrazolo[3,4-d]pyrimidin-4-one core.

    Substitution Reactions: The final steps involve substitution reactions to introduce the sulfanyl and oxoethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohol Derivatives: Formed through reduction of the oxoethyl group.

    Substituted Derivatives: Formed through various substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's design allows it to interact with various biological targets:

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The pyrazolo[3,4-d]pyrimidine scaffold is particularly noted for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

2. Antimicrobial Properties
Studies have shown that derivatives of pyrazolo compounds possess antimicrobial activity against both bacterial and fungal strains. The incorporation of the thiophene and fluorophenyl groups may enhance this activity by improving the compound's interaction with microbial cell membranes .

3. Neurological Applications
Compounds with similar frameworks have been explored for their potential as GABA receptor modulators. This suggests that the compound could be investigated for its effects on anxiety and seizure disorders .

Case Studies

Several studies have documented the biological activities of related compounds:

Case Study 1: Anticancer Activity
A study published in Molecules demonstrated that pyrazolo[3,4-d]pyrimidines exhibited potent cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cancer progression .

Case Study 2: Antimicrobial Efficacy
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the antimicrobial properties of thiophene-substituted pyrazoles. The study found that these compounds showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Inducing Cellular Responses: Triggering apoptosis or other cellular responses through its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic Acid: Shares structural similarities but lacks the complex pyrazolo[3,4-d]pyrimidin-4-one core.

    Lemon Balm Compounds: Contains phenolic compounds with antioxidant properties but differs significantly in structure and function.

Uniqueness

6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of fluorophenyl, thiophene, and pyrazolo[3,4-d]pyrimidin-4-one moieties sets it apart from simpler compounds.

Biological Activity

The compound 6-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, focusing on its anticancer and antimicrobial effects.

Synthesis

The synthesis of this compound involves a multi-step reaction starting from 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole. The compound was synthesized by reacting the aforementioned pyrazole derivative with 1-chloro-1-((4-chlorophenyl)diazenyl)propan-2-one in ethanol under reflux conditions. The final product was purified to yield orange crystals with a melting point of 212–213 °C .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various human cancer cell lines. In vitro studies using the MTT assay demonstrated significant anti-proliferative activity against:

Cell Line IC50 (µM) Activity
Hepatocellular carcinoma12.5High
Breast cancer (MCF-7)15.0Moderate
Prostate cancer (PC-3)10.0High
Colorectal cancer (HCT-116)8.0Very High

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells, particularly in hepatocellular carcinoma and colorectal cancer .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Activity
Staphylococcus aureus16Moderate
Escherichia coli14Moderate
Bacillus subtilis18High
Pseudomonas aeruginosa12Low

The presence of the thiophene ring and fluorophenyl moiety appears to enhance its antibacterial properties .

The biological activity of the compound is believed to be linked to its ability to interact with specific cellular targets involved in cancer cell proliferation and bacterial growth. Molecular docking studies suggest that it may inhibit certain enzymes or receptors critical for tumor growth and bacterial survival .

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent . Furthermore, another study indicated that the compound could synergistically enhance the effects of conventional antibiotics against resistant strains of bacteria .

Q & A

Q. What experimental designs address batch-to-batch variability in large-scale synthesis?

  • Design of experiments (DoE) with factorial analysis identifies critical process parameters (e.g., temperature, catalyst loading). PAT (Process Analytical Technology) tools like in-line FTIR monitor reaction progress dynamically. Crystallization screening (via Crystal16®) optimizes polymorph control .

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